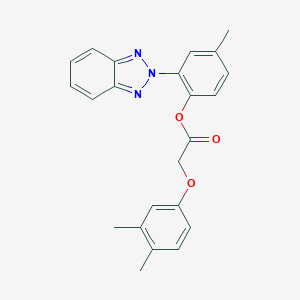
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxyacetic acid moiety linked to a benzotriazolyl-methylphenyl ester, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE typically involves a multi-step process:
Formation of 3,4-Dimethyl-phenoxyacetic acid: This can be achieved through the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Esterification: The resulting 3,4-dimethyl-phenoxyacetic acid is then esterified with 2-benzotriazol-2-yl-4-methylphenol using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The phenoxyacetic acid moiety can be oxidized to form corresponding quinones.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The benzotriazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzotriazolyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The benzotriazolyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE stands out due to its unique combination of a phenoxyacetic acid moiety and a benzotriazolyl-methylphenyl ester
Propiedades
Fórmula molecular |
C23H21N3O3 |
|---|---|
Peso molecular |
387.4g/mol |
Nombre IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(3,4-dimethylphenoxy)acetate |
InChI |
InChI=1S/C23H21N3O3/c1-15-8-11-22(21(12-15)26-24-19-6-4-5-7-20(19)25-26)29-23(27)14-28-18-10-9-16(2)17(3)13-18/h4-13H,14H2,1-3H3 |
Clave InChI |
AQDUGNYLUNBNGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=CC(=C(C=C2)C)C)N3N=C4C=CC=CC4=N3 |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)COC2=CC(=C(C=C2)C)C)N3N=C4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methyl-2-propenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494515.png)

![[(Z)-2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium](/img/structure/B494521.png)
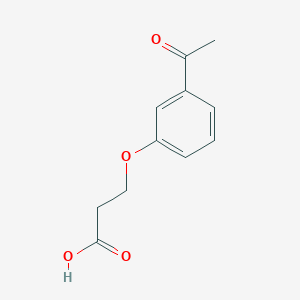

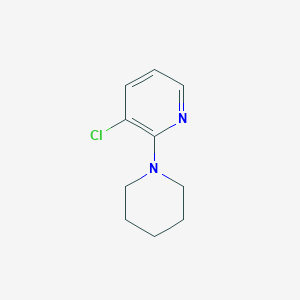


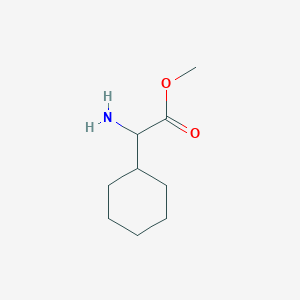


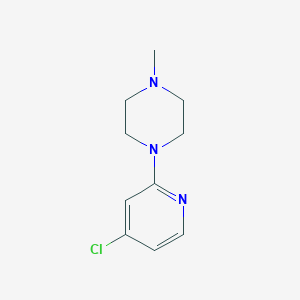
![2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B494543.png)
![Methyl 3-[3-(2,4-dioxopyrimidin-1-yl)propoxy]-5-nitrothiophene-2-carboxylate](/img/structure/B494544.png)
